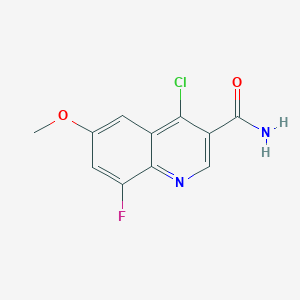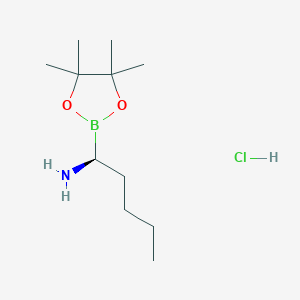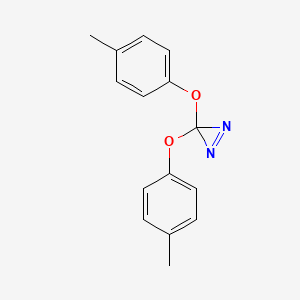
3,3-Bis(4-methylphenoxy)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(p-tolyloxy)-3H-diazirine is a diazirine compound characterized by the presence of two p-tolyloxy groups attached to a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(p-tolyloxy)-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a base under controlled conditions.
Attachment of p-Tolyloxy Groups: The p-tolyloxy groups are introduced via nucleophilic substitution reactions, where p-tolyl alcohol reacts with the diazirine intermediate in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of 3,3-Bis(p-tolyloxy)-3H-diazirine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 3,3-Bis(p-tolyloxy)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form reactive carbenes.
Substitution Reactions: The p-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is used to induce the formation of carbenes.
Nucleophilic Substitution: Reagents such as p-tolyl alcohol and suitable catalysts are used.
Major Products:
Carbenes: Formed during photolysis, which can further react with various substrates.
Substituted Products: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3,3-Bis(p-tolyloxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-ligand interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for identifying target molecules.
Industry: Utilized in materials science for the development of novel materials with specific properties.
作用機序
The primary mechanism of action of 3,3-Bis(p-tolyloxy)-3H-diazirine involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property makes it a valuable tool in photoaffinity labeling, where it helps to identify and characterize molecular interactions.
類似化合物との比較
3,3-Bis(phenoxy)-3H-diazirine: Similar structure but with phenoxy groups instead of p-tolyloxy groups.
3,3-Bis(m-tolyloxy)-3H-diazirine: Similar structure but with m-tolyloxy groups instead of p-tolyloxy groups.
Uniqueness: 3,3-Bis(p-tolyloxy)-3H-diazirine is unique due to the specific positioning of the p-tolyloxy groups, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in applications where precise molecular interactions are critical.
特性
CAS番号 |
651306-53-5 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
3,3-bis(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-7-13(8-4-11)18-15(16-17-15)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
ITSFISRIZUIKID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


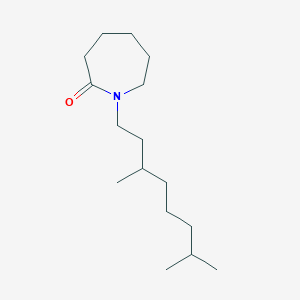
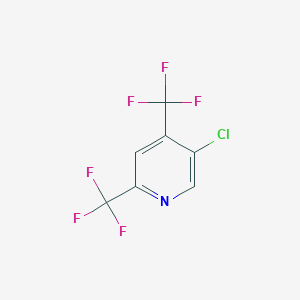
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
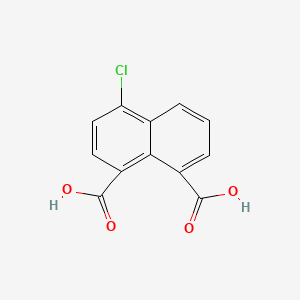
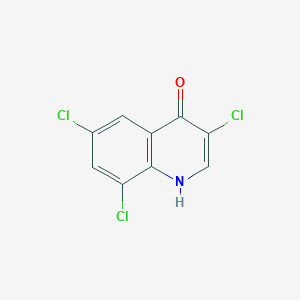


![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

